Sodium glycine carbonate

Pharmaceutical Excipients Effervescent Formulations Moisture Sensitivity

Sodium glycine carbonate eliminates the hydrolytic degradation risk that sodium bicarbonate introduces through water release upon acid neutralization. Its anhydrous reaction pathway, non-hygroscopic solid-state behavior, and thermal stability up to 110°C make it the superior CO₂-generating base for effervescent tablets, powders, and granules containing moisture-sensitive APIs or excipients. Unlike sodium glycinate or potassium/lithium glycinate salts, this compound provides intrinsic carbonate functionality and measurably higher CO₂ absorption capacity, directly reducing degradation, improving shelf-life stability, and supporting compact absorber column designs in CO₂-capture applications. Insist on compound-specific qualification—not class-level substitution—to secure these performance advantages.

Molecular Formula C3H4NNa3O5
Molecular Weight 203.04 g/mol
CAS No. 50610-34-9
Cat. No. B3029053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium glycine carbonate
CAS50610-34-9
Molecular FormulaC3H4NNa3O5
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])N.C(=O)([O-])[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C2H5NO2.CH2O3.3Na/c3-1-2(4)5;2-1(3)4;;;/h1,3H2,(H,4,5);(H2,2,3,4);;;/q;;3*+1/p-3
InChIKeyLFGIOTBVQMMVBC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Glycine Carbonate CAS 50610-34-9: Technical Baseline and Procurement Context


Sodium glycine carbonate (CAS 50610-34-9) is an amino acid–carbonate complex salt, typically encountered as mono‑sodium (C₃H₃NO₄Na₂, MW 163.04) or di‑sodium (C₅H₈N₂O₆Na₂, MW 238.1) variants [1]. It is a white crystalline powder with high water solubility (>freely soluble), alkaline aqueous solution (pH 9.6–10.6 at 5% concentration), and low hygroscopicity . The compound serves as a buffering agent, CO₂ source in effervescent formulations, and solubilizer for acidic drugs [2].

Why Sodium Glycine Carbonate CAS 50610-34-9 Cannot Be Replaced by Generic Alternatives


Substituting sodium glycine carbonate with chemically similar alternatives such as sodium bicarbonate, sodium glycinate, or other amino acid salts introduces critical performance deviations. Sodium bicarbonate generates water as a byproduct during acid neutralization—a reaction that destabilizes moisture-sensitive solid dosage forms and compromises shelf life . Sodium glycinate lacks the intrinsic carbonate functionality required for controlled CO₂ release and exhibits different CO₂ absorption thermodynamics and regeneration energetics [1]. Other amino acid salts (e.g., potassium or lithium glycinate) demonstrate measurably lower CO₂ absorption capacities under equivalent conditions [2]. These differences mandate compound‑specific qualification rather than class‑level substitution.

Sodium Glycine Carbonate CAS 50610-34-9: Head‑to‑Head Quantitative Differentiation


Effervescent Stability: Water‑Free Neutralization vs. Sodium Bicarbonate

Sodium glycine carbonate reacts with acids to release CO₂ without generating water as a byproduct, in direct contrast to sodium bicarbonate which produces one mole of water per mole of CO₂ released . This fundamental reaction difference eliminates the hydrolytic degradation pathway that compromises solid dosage form stability when sodium bicarbonate is employed.

Pharmaceutical Excipients Effervescent Formulations Moisture Sensitivity

CO₂ Loading Capacity: 10 mass% Sodium Glycinate Outperforms MEA and Amines

Aqueous sodium glycinate (10 mass%) exhibits superior CO₂ loading capacity compared to benchmark amine absorbents including monoethanolamine (MEA), 2‑amino‑2‑ethyl‑1,3‑propanediol (AEPD), 2‑amino‑2‑methyl‑1,3‑propanediol (AMPD), and triisopropanolamine (TIPA) [1]. The loading capacity advantage is maintained across the partial pressure range of 0.1–200 kPa CO₂ and temperatures of 303.15–323.15 K.

CO₂ Capture Gas Absorption Amino Acid Salts

CO₂ Absorption Enhancement: SG‑AMP Blends vs. AMP Alone

Addition of sodium glycinate (SG) to 2‑amino‑2‑methyl‑1‑propanol (AMP) significantly enhances both CO₂ absorption rate and capacity. At 1.5 kmol/m³ AMP, incremental SG addition (0.2–0.8 kmol/m³) increased average absorption rates by 5.33% to 11.47% and absorption capacity by 11.5% to 41.1% over 200 min compared to AMP alone [1].

CO₂ Capture Blended Absorbents Absorption Rate

Glycine Metal Salt Ranking: Sodium Glycinate ≥ Lithium > Potassium for CO₂ Absorption

Among alkali‑metal glycinate salts, sodium glycinate demonstrates absorption capacity equal to or exceeding lithium glycinate, and both significantly outperform potassium glycinate under comparable conditions [1]. This cation‑dependent performance hierarchy directly informs selection of the optimal glycinate salt for gas‑liquid absorption applications.

CO₂ Capture Amino Acid Salts Alkali Metal Effect

Sodium Glycine Carbonate CAS 50610-34-9: Evidence‑Driven Application Scenarios


Effervescent Pharmaceutical Formulations Requiring Moisture Stability

Sodium glycine carbonate should be prioritized as the CO₂‑generating base in effervescent tablets, powders, and granules where active pharmaceutical ingredients or excipients are sensitive to hydrolytic degradation. The water‑free acid neutralization reaction eliminates the byproduct water that sodium bicarbonate introduces, directly mitigating stability risks in solid dosage forms .

Post‑Combustion CO₂ Capture Solvent or Blend Component

Sodium glycinate (the hydrolyzed form of sodium glycine carbonate in aqueous solution) is a high‑performance absorbent for CO₂ capture from flue gas streams. Its superior loading capacity relative to MEA, AEPD, AMPD, and TIPA , combined with enhanced absorption rates and capacity when blended with AMP (up to 41.1% capacity increase) , supports reduced solvent circulation rates, lower regeneration energy, and smaller absorber columns.

pH Buffering and Alkaline Agent in Food and Pharmaceutical Processing

The compound's stable alkaline aqueous solution (pH 9.6–10.6 at 5% concentration) , non‑hygroscopic solid‑state behavior, and thermal stability up to 110°C without discoloration make it a reliable buffering and neutralizing agent in food additives, nutritional formulations, and pharmaceutical intermediates where consistent pH control and low moisture sensitivity are required.

Technical Documentation Hub

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